molecular formula C17H16N2O7 B14915710 Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate

Cat. No.: B14915710
M. Wt: 360.3 g/mol
InChI Key: DCMPATFEQUAXMJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate is an organic compound with a complex structure that includes methoxy groups, a nitrobenzoyl group, and an amino benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate typically involves multiple steps. One common route starts with the nitration of methyl 4,5-dimethoxybenzoate to form methyl 4,5-dimethoxy-2-nitrobenzoate. This intermediate is then subjected to a reduction reaction to yield methyl 4,5-dimethoxy-2-aminobenzoate. Finally, the amino group is acylated with 4-nitrobenzoyl chloride to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrobenzoyl group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • Methyl 4,5-dimethoxy-2-aminobenzoate
  • 4,5-Dimethoxy-2-nitrobenzoic acid

Uniqueness

Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate is unique due to the presence of both nitro and amino groups, which allow it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16N2O7/c1-24-14-8-12(17(21)26-3)13(9-15(14)25-2)18-16(20)10-4-6-11(7-5-10)19(22)23/h4-9H,1-3H3,(H,18,20)

InChI Key

DCMPATFEQUAXMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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